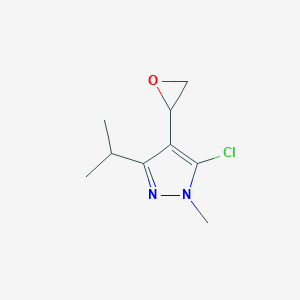

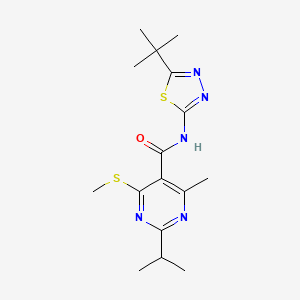

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl alcohol involves acylation, hydrolysis, washing, distillation, and crystallization . The method uses m-dichlorobenzene and acetic anhydride in acylation reaction under the effects of anhydrous aluminum trichloride .Chemical Reactions Analysis

2,4-Dichlorobenzyl alcohol is used in the synthesis of biaryls by following the Suzuki coupling . It is also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors .Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

- Pyrazole derivatives, including compounds similar to 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, are synthesized and characterized for their potential as antibacterial agents. These compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli (Pareek, Joseph, & Seth, 2015).

Biological Activity and Medicinal Chemistry

- Arylazopyrazoles, closely related to the compound , have been synthesized and tested for their antibacterial activity. These compounds show significant activity against various bacteria, indicating their potential in medicinal chemistry (Sharma, Sharma, & Dixit, 2010).

Applications in Materials Science

- Pyrazole derivatives have been used in the synthesis of metallomacrocyclic palladium(II) complexes, demonstrating their utility in the field of inorganic chemistry and materials science (Guerrero et al., 2008).

Nanotechnology and Photocatalytic Activities

- Pyrazole-based ligands have been utilized in the synthesis of CdS nanocrystals. These nanocrystals exhibit quantum confinement effects and are applied in photodegradation of dyes, highlighting their potential in nanotechnology and environmental applications (Mondal et al., 2015).

Antimicrobial and Larvicidal Activities

- Novel pyrazole/pyridine compounds, including their nanocrystalline metal sulfide derivatives, exhibit antimicrobial and larvicidal activities. These findings suggest applications in public health and environmental management (Mondal et al., 2017).

Catalytic Activities

- Copper(I) complexes of pyrazole derivatives show catechol oxidase mimetic activity, indicating their potential use in catalysis and enzyme mimicry (Santra et al., 2016).

Mechanism of Action

Safety and Hazards

2,4-Dichlorobenzyl alcohol is classified as having acute toxicity, serious eye damage, and is harmful to aquatic life with long-lasting effects . Precautions include avoiding breathing dust/ fume/ gas/ mist/ vapors/ spray, using only outdoors or in a well-ventilated area, and wearing eye protection/ face protection .

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(14)5-12(10)15/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIAOWWVZSSAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)